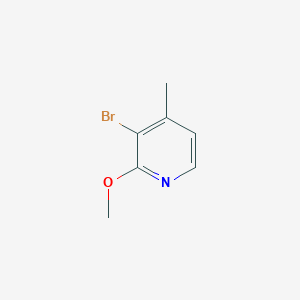
3-Bromo-2-methoxy-4-methylpyridine
概述
描述
3-Bromo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
作用机制
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that brominated pyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds synthesized using brominated pyridines have been used to inhibit p38α map kinase , which plays a role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Pharmacokinetics
The compound’s physical properties such as its density (15856 g/mL at 25 °C ) can influence its pharmacokinetic behavior.
Result of Action
Brominated pyridines are often used in the synthesis of compounds that inhibit p38α map kinase , which could potentially reduce the release of pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-methoxy-4-methylpyridine. For instance, it is light and moisture sensitive , which means its stability and efficacy could be affected by exposure to light and moisture.
生化分析
Biochemical Properties
3-Bromo-2-methoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and p38α mitogen-activated protein kinase results in the inhibition of the kinase’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the release of tumor necrosis factor-α and interleukin-1β, which are key pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered immune responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of p38α mitogen-activated protein kinase, resulting in the inhibition of the enzyme’s activity . This binding interaction prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, this compound may influence gene expression by altering transcription factor activity and chromatin structure.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its activity . Long-term exposure to this compound has been associated with sustained inhibition of p38α mitogen-activated protein kinase activity, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways influence the bioavailability and activity of this compound, affecting its overall efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound may interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-4-methylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the preparation of 2-bromo-3-methoxypyridine, which can be further methylated to obtain this compound. This process involves the use of sodium hydroxide (NaOH) and liquid bromine, followed by methylation using appropriate reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Bromo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2), sodium hydroxide (NaOH)
Substitution: Organometallic reagents, nucleophiles (amines, thiols)
Coupling: Boronic acids, palladium catalysts
Major Products Formed
Substitution: Various substituted pyridine derivatives
Oxidation: Pyridine N-oxides
Reduction: Dehalogenated pyridine derivatives
Coupling: Biaryl compounds
科学研究应用
3-Bromo-2-methoxy-4-methylpyridine has several scientific research applications:
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylpyridine
- 3-Bromo-2-methylpyridine
- 2-Bromo-3-methoxypyridine
- 4-Bromo-2-methylpyridine
Uniqueness
3-Bromo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of substituents on the pyridine ring. The combination of a bromine atom, methoxy group, and methyl group at distinct positions imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
3-bromo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSCHYDURCYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620671 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-51-1 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
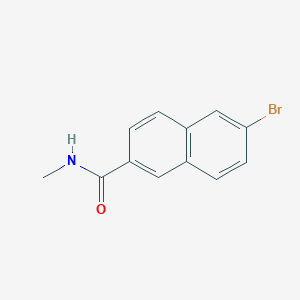
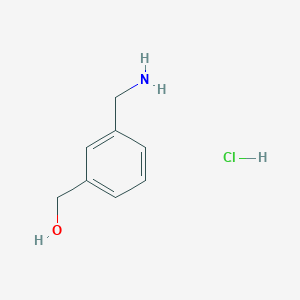

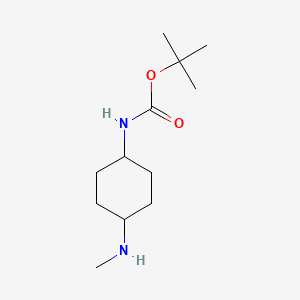
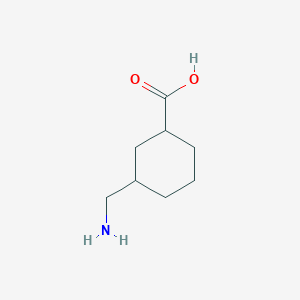
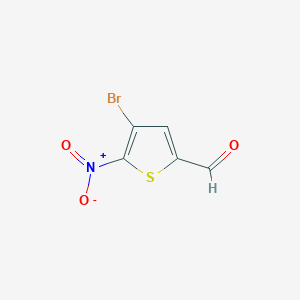
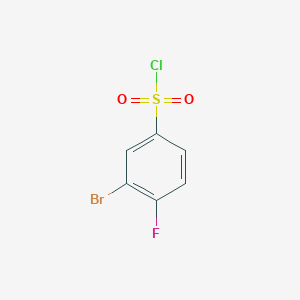
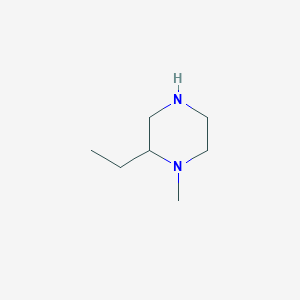
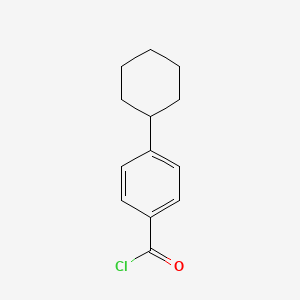
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
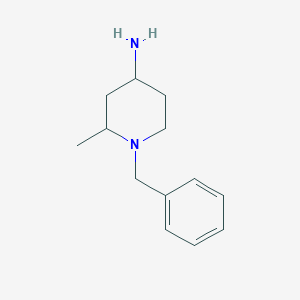
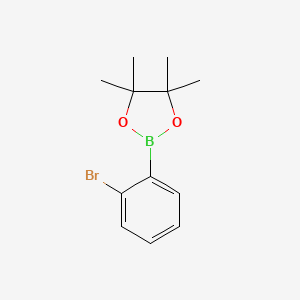
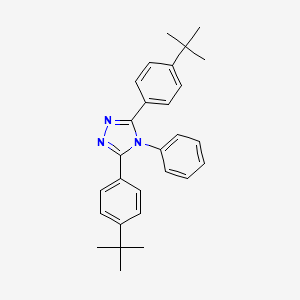
![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
